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These application notes provide a detailed protocol for the identification of transcription start

sites (TSS) at a single-nucleotide resolution using a biotin-based enrichment strategy. The

method leverages the specific labeling of the 5'-end of primary RNA transcripts, followed by

affinity purification and subsequent analysis.

Introduction
The precise identification of transcription start sites is crucial for understanding gene regulation,

promoter architecture, and the synthesis of functional transcripts. This protocol outlines a "Cap-

Trapping" method that utilizes Biotin-16-UTP in a capping reaction to specifically label the 5'-

triphosphate group of nascent RNA transcripts. This biotin tag allows for the selective

enrichment of the 5'-ends of primary transcripts using streptavidin-coated magnetic beads. The

captured RNA fragments can then be processed for downstream applications such as reverse

transcription, PCR, and sequencing to map the exact genomic location of transcription

initiation.
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Principle of the Method
The core principle of this technique is the enzymatic addition of a biotinylated guanosine

monophosphate (GMP) to the 5'-end of uncapped RNA, which is characteristic of primary

transcripts. The enzyme Vaccinia Capping Enzyme is used to catalyze this reaction in the

presence of Biotin-16-UTP. The resulting biotin-capped RNA molecules are then captured on

streptavidin beads, effectively isolating them from processed RNAs (which have a 7-

methylguanosine cap) and other cellular RNA species. This enrichment of 5'-end fragments is

the key to accurately mapping transcription start sites.

Data Presentation
Table 1: Reagents for Biotin-Capping Reaction

Reagent
Stock
Concentration

Final
Concentration

Purpose

Total RNA - 1-5 µg

Starting material

containing primary

transcripts.

Vaccinia Capping

Enzyme
10 U/µL 1 U/µL

Catalyzes the addition

of a cap to the 5'-

triphosphate RNA.

10X Capping Buffer 10X 1X

Provides optimal pH

and ionic conditions

for the capping

enzyme.

Biotin-16-UTP 10 mM 0.5 mM

Source of the

biotinylated guanosine

for capping.

RNase Inhibitor 40 U/µL 1 U/µL
Prevents RNA

degradation.

Nuclease-free Water - To final volume
Adjusts the final

reaction volume.
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Table 2: Key Components for Streptavidin Affinity Purification

Component Specification Purpose

Streptavidin Magnetic Beads High-binding capacity
Solid support for capturing

biotinylated RNA.

Wash Buffer A
High salt concentration (e.g., 2

M NaCl)

Removes non-specific binding

of proteins and RNA.

Wash Buffer B
Low salt concentration (e.g.,

150 mM NaCl)

Removes residual

contaminants.

Elution Buffer
Biotin solution (e.g., 50 mM

Biotin)

Competitively elutes the

captured biotinylated RNA from

the streptavidin beads.

Experimental Protocols
Protocol 1: Biotin-Capping of Primary Transcripts
This protocol describes the enzymatic labeling of the 5'-end of primary RNA transcripts with

Biotin-16-UTP.

Materials:

Total RNA sample

Biotin-16-UTP (10 mM)

Vaccinia Capping Enzyme (e.g., NEB #M2080)

10X Capping Buffer

RNase Inhibitor

Nuclease-free water

Procedure:
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In a sterile, RNase-free microcentrifuge tube, combine the following reagents on ice:

Total RNA: 1-5 µg

10X Capping Buffer: 2 µL

Biotin-16-UTP (10 mM): 1 µL

RNase Inhibitor: 0.5 µL

Vaccinia Capping Enzyme: 2 µL

Nuclease-free Water: to a final volume of 20 µL

Mix gently by pipetting and centrifuge briefly to collect the contents at the bottom of the tube.

Incubate the reaction at 37°C for 30 minutes.

Proceed immediately to affinity purification or store the reaction at -20°C.

Protocol 2: Affinity Purification of Biotin-Capped RNA
This protocol details the enrichment of biotin-capped RNA using streptavidin magnetic beads.

Materials:

Biotin-capped RNA from Protocol 1

Streptavidin magnetic beads (e.g., NEB #S1421)

Wash Buffer A (e.g., 10 mM Tris-HCl pH 7.5, 2 M NaCl, 1 mM EDTA)

Wash Buffer B (e.g., 10 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA)

Elution Buffer (e.g., 50 mM Biotin in RNase-free water)

Magnetic separation rack

Procedure:
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Bead Preparation: Resuspend the streptavidin magnetic beads by vortexing. Aliquot 50 µL of

the bead slurry into a new RNase-free tube.

Place the tube on a magnetic rack to capture the beads. Carefully remove and discard the

supernatant.

Wash the beads twice with 200 µL of Wash Buffer A. After the final wash, resuspend the

beads in 100 µL of Wash Buffer A.

Binding: Add the 20 µL biotin-capping reaction to the prepared beads. Incubate at room

temperature for 15 minutes with gentle rotation to keep the beads suspended.

Washing: Place the tube on the magnetic rack and discard the supernatant.

Wash the beads twice with 200 µL of Wash Buffer A.

Wash the beads twice with 200 µL of Wash Buffer B.

Elution: After the final wash, remove all residual buffer. Resuspend the beads in 20 µL of

Elution Buffer.

Incubate at room temperature for 10 minutes with occasional vortexing.

Place the tube on the magnetic rack and carefully transfer the supernatant containing the

eluted, enriched 5'-end RNA to a new, sterile tube.

The enriched RNA is now ready for downstream analysis such as reverse transcription,

adapter ligation, and sequencing.
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To cite this document: BenchChem. [Application Notes and Protocols: Mapping Transcription
Start Sites Using Biotin-16-UTP]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12854216/docs#application-notes-and-protocols-
mapping-transcription-start-sites-using-biotin-16-utp]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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